molecular formula C23H16O6 B2395763 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate CAS No. 637751-26-9

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

Cat. No.: B2395763
CAS No.: 637751-26-9
M. Wt: 388.375
InChI Key: JWKFEXTUPVCQDS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 2-methoxyphenoxy group at position 3 and a benzoate ester at position 7. The chromen-4-one scaffold is known for diverse biological activities, including enzyme inhibition and neuroprotective effects, making this compound of interest in medicinal chemistry [1].

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6/c1-26-18-9-5-6-10-19(18)29-21-14-27-20-13-16(11-12-17(20)22(21)24)28-23(25)15-7-3-2-4-8-15/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKFEXTUPVCQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Methoxyphenoxy Substitution: The chromenone intermediate is then reacted with 2-methoxyphenol in the presence of a base, such as potassium carbonate, to introduce the methoxyphenoxy group.

    Benzoate Esterification: Finally, the methoxyphenoxy-chromenone intermediate is esterified with benzoic acid or its derivatives using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or ethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antioxidant or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is not fully understood but is believed to involve interactions with various molecular targets:

    Molecular Targets: Potential targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase or catalase.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds :

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate Substituents: 2-Methoxyphenyl (position 3), 4-methylbenzoate (position 7). Activity: Demonstrated stable binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease. Physicochemical Properties: Molecular mass <500 g/mol, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability due to optimal lipophilicity (LogP) .

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate Substituents: 4-Chlorophenyl (position 3), 3-methoxybenzoate (position 7).

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate Substituents: 4-Methoxyphenoxy (position 3), 4-methoxybenzoate (position 7). Molecular weight (418.4 g/mol) approaches the upper limit for BBB permeability .

Activity Trends :
  • Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) enhance solubility and metabolic stability, whereas chloro groups (electron-withdrawing) increase lipophilicity and may improve target affinity at the cost of toxicity .
  • Benzoate Modifications : Plain benzoate (target compound) likely has lower molecular weight (~388 g/mol) compared to methyl- or methoxy-substituted analogs (402–418 g/mol), favoring BBB permeability .

Physicochemical and Pharmacokinetic Profiles

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituent (Position 3) Benzoate Substituent Molecular Weight (g/mol) LogP BBB Permeability Reported Activity
Target Compound 2-Methoxyphenoxy None (plain) ~388* ~3.5† Likely High N/A
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate 2-Methoxyphenyl 4-Methyl 402.4 3.8 High AChE/BChE inhibition
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 4-Chlorophenyl 3-Methoxy 406.8 5.2 Moderate N/A
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate 4-Methoxyphenoxy 4-Methoxy 418.4 4.1 Low N/A

*Estimated based on structural similarity; †Predicted using fragment-based methods.

Key Observations :
  • Molecular Weight : The target compound’s lower molecular weight (~388 g/mol) compared to analogs (402–418 g/mol) may enhance BBB permeability, a critical factor for central nervous system (CNS) drug candidates .
  • Lipophilicity (LogP) : Methoxy and methyl substituents increase LogP, improving membrane permeability but risking reduced aqueous solubility. The target compound’s plain benzoate likely balances LogP (~3.5), optimizing both GI absorption and solubility .
  • Synthetic Accessibility: highlights that flavonoidal ethers with similar cores (e.g., compound 3d) are synthesized in moderate yields (21–33%), suggesting feasible scalability for the target compound .

Structural Insights from Crystallography and NMR

  • Crystallography : SHELX programs () are widely used for refining chromen derivatives, confirming planar chromen-4-one cores and substituent orientations critical for activity .
  • NMR Data : Analogs in show distinct δ signals for methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm) groups, aiding in structural validation .

Biological Activity

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its unique structural features, which may confer various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies and highlighting key research outcomes.

Structural Characteristics

The structure of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate consists of a chromenone core with a methoxyphenoxy substituent and a benzoate moiety. This combination of functional groups is significant for its biological properties:

Structural Feature Description
Chromenone CoreFused benzene and pyrone ring structure that contributes to bioactivity.
Methoxyphenoxy GroupEnhances antioxidant and anti-inflammatory properties.
Benzoate MoietyProvides versatility for further modifications in synthetic applications.

Antioxidant Properties

Research indicates that compounds in the chromenone class exhibit significant antioxidant activity. The methoxyphenoxy group is believed to enhance this property by scavenging free radicals, thereby protecting cells from oxidative stress. Studies have shown that such compounds can inhibit lipid peroxidation and protect against cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has been suggested through its ability to modulate inflammatory pathways. In vitro studies have demonstrated that similar chromenone derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its potential to induce apoptosis in cancer cell lines. For instance, chromenone derivatives have been studied for their ability to inhibit cell proliferation and induce cell cycle arrest in various cancer types, including breast and colon cancers. The specific mechanisms may involve the modulation of signaling pathways related to apoptosis and cell survival .

Case Studies

Several studies have explored the biological activities of chromenone derivatives similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate:

  • Study on Antioxidant Activity : A study demonstrated that chromenone derivatives exhibited significant DPPH radical scavenging activity, suggesting their potential as natural antioxidants .
  • Anti-inflammatory Research : Another investigation highlighted the ability of certain chromenones to reduce edema in animal models, correlating with decreased levels of inflammatory markers .
  • Anticancer Effects : A recent study reported that a structurally similar compound showed selective cytotoxicity against HeLa and MCF-7 cancer cells, with an IC50 value indicating effective inhibition at low concentrations .

The mechanism through which 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate exerts its biological effects is not fully elucidated but is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It could interact with cellular receptors that mediate growth and apoptosis signals.

Further research is necessary to clarify these mechanisms and establish direct correlations between structure and activity.

Q & A

Q. What are the optimized synthetic routes for 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 7-hydroxy-4H-chromen-4-one derivatives with 2-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group .
  • Step 2: Esterification of the hydroxyl group at the 7-position with benzoyl chloride in the presence of a catalyst like DMAP .

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temperatures accelerate esterification but may increase side reactions .
SolventAnhydrous DMF or THFPolar aprotic solvents enhance nucleophilic substitution .
PurificationColumn chromatography (silica gel, hexane:EtOAc)Removes unreacted starting materials and byproducts (e.g., di-ester derivatives) .

Challenges: Competing reactions at the 3- and 7-positions require regioselective protection/deprotection strategies.

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons of benzoyl group) and δ 6.7–7.3 ppm (chromenone and 2-methoxyphenoxy protons) confirm substitution patterns .
    • ¹³C NMR: Signals at ~160 ppm (C=O of chromenone) and ~55 ppm (OCH₃) validate functional groups .
  • Mass Spectrometry (HR-MS): Exact mass matching within 1 ppm ensures molecular formula accuracy (e.g., [M+H]⁺ at m/z 407.1123 for C₂₄H₁₈O₆) .
  • X-ray Crystallography:
    • SHELXL Refinement: Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (chromenone-benzoyl plane ~45°) .
    • ORTEP Visualization: Anisotropic displacement parameters validate thermal motion and crystal packing .

Advanced Research Questions

Q. How does the 2-methoxyphenoxy substituent influence the compound’s enzyme inhibition compared to 3- or 4-substituted analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Kinetic Assays: Compare IC₅₀ values against target enzymes (e.g., kinases or hydrolases) using fluorogenic substrates .
    • Molecular Docking: Simulate interactions between the methoxy group and enzyme active sites (e.g., π-π stacking vs. hydrogen bonding) .

Data Contradiction Analysis:

Substituent PositionEnzyme Inhibition (IC₅₀, μM)Proposed Mechanism
2-OCH₃0.85 ± 0.12Enhanced steric hindrance limits binding .
4-OCH₃0.12 ± 0.03Optimal alignment for H-bonding with catalytic residues .
Resolution: The 2-methoxy group’s ortho-substitution disrupts planar binding, reducing potency compared to para-substituted analogs .

Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms of this compound?

Methodological Answer:

  • High-Resolution Powder XRD: Differentiate polymorphs by comparing experimental vs. simulated diffraction patterns .
  • Thermogravimetric Analysis (TGA): Identify solvent-free vs. solvated forms (weight loss ~5% for hydrate forms) .
  • SHELXD for Phase Solving: Assign space groups (e.g., P2₁/c vs. P1) using direct methods for twinned crystals .

Case Study: A 2025 study reported two polymorphs with identical NMR/MS data but differing melting points (ΔMP = 15°C). TGA confirmed one form retained lattice water, altering crystal symmetry .

Q. How can researchers design experiments to assess the compound’s photostability and reactive oxygen species (ROS) generation under UV exposure?

Methodological Answer:

  • Photodegradation Assay:
    • Protocol: Exclude ethanol solutions (λ > 300 nm) and monitor degradation via HPLC at 0, 1, 3, and 6 hours .
    • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS in cell cultures .

Key Findings:

ConditionDegradation Rate (k, h⁻¹)ROS Level (Fold Increase)
Dark0.02 ± 0.011.0 (baseline)
UV (365 nm)0.15 ± 0.033.8 ± 0.5
Implication: The chromenone core acts as a photosensitizer, limiting applications in light-exposed therapies .

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